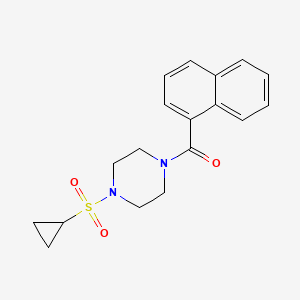

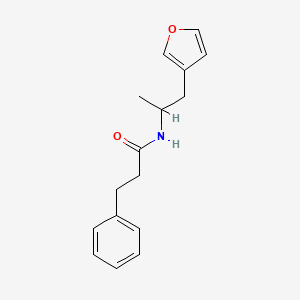

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of piperazine with other organic moieties . For instance, the synthesis of a related compound, 1-(4-Chlorophenyl)cyclopropylmethanone, was achieved by the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Wissenschaftliche Forschungsanwendungen

Antipsychotic Agent Synthesis and Receptor Affinity

Researchers have synthesized and investigated a series of (piperazin-1-yl-phenyl)-arylsulfonamides, including compounds similar to "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone," for their high affinities towards 5-HT(2C) and 5-HT(6) receptors. These compounds exhibit potential as atypical antipsychotic agents due to their selective receptor activity and considerable antagonistic activity in receptor functional assays (Park et al., 2010).

Anticancer and Antituberculosis Activity

A study on derivates of "this compound" revealed significant anticancer and antituberculosis activities. These compounds were synthesized and screened against human breast cancer cell lines and Mycobacterium tuberculosis, demonstrating their potential therapeutic applications (Mallikarjuna et al., 2014).

Antiestrogenic Activity

The antiestrogenic activity of dihydronaphthalene compounds, structurally related to "this compound," has been explored. These compounds have demonstrated potent antiestrogenic effects in animal models, indicating their potential for therapeutic use in estrogen receptor-positive cancers (Jones et al., 1979).

Serotonin Receptor Ligands

Research into 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including piperazinyl derivatives, has shown high binding affinities for the 5-HT(6) serotonin receptor. These findings support the potential of these compounds in developing treatments for disorders associated with serotonin receptor dysfunctions (Park et al., 2011).

Oxytocin Receptor Antagonism

A detailed method for determining a non-peptide oxytocin receptor antagonist in human plasma, highlighting the advanced analytical techniques used to study the pharmacokinetics and dynamics of similar compounds (Kline et al., 1999).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential biological activity, such as its effects on various cellular transporters . Additionally, further studies could explore its synthesis and structural properties, as well as potential applications in the development of new pharmaceuticals or therapeutic agents.

Wirkmechanismus

Target of Action

Similar piperazine derivatives have been shown to exhibit anti-inflammatory effects .

Mode of Action

A related piperazine compound has been shown to reduce the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . This suggests that the compound may interact with its targets to modulate pain perception.

Biochemical Pathways

The related compound was found to reduce oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may affect inflammatory pathways.

Result of Action

The related compound was found to reduce the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)19-10-12-20(13-11-19)24(22,23)15-8-9-15/h1-7,15H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMQAFZHIJEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

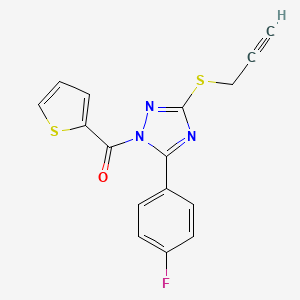

![4-(3-fluorophenyl)-6-(2-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991564.png)

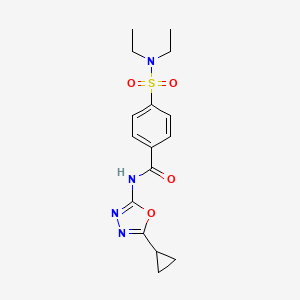

![3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2991582.png)

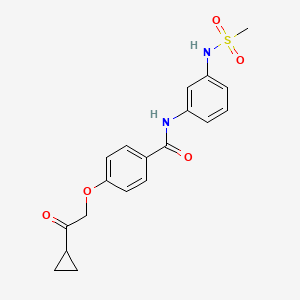

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2991583.png)

![3-methoxy-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2991585.png)